molecular formula C6H4BrIN2O2 B2417962 Methyl 3-bromo-6-iodopyrazine-2-carboxylate CAS No. 1093383-16-4

Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Cat. No.: B2417962
CAS No.: 1093383-16-4
M. Wt: 342.918
InChI Key: BOEXWRBOBYLLMZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS 1093383-16-4) is a high-value, multi-halogenated pyrazine derivative designed for advanced research and development. With a molecular formula of C6H4BrIN2O2 and a molecular weight of 342.92 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . Its distinct molecular structure features both bromine and iodine atoms on the pyrazine ring, making it an excellent substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to create diverse chemical libraries. This building block is particularly valuable in the exploration of novel heterocyclic compounds. Research indicates that structurally related pyrazinamide compounds demonstrate significant biological activity, such as glucokinase (GK) activation . GK activators are a major area of investigation for developing new therapeutic agents for metabolic diseases, including type 2 diabetes and obesity . As a key synthetic precursor, this compound enables researchers to efficiently synthesize and optimize potential drug candidates in this field. Please note: This product is intended for research and scientific purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 3-bromo-6-iodopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXWRBOBYLLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and iodination of pyrazine-2-carboxylate. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-6-iodopyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-iodopyrazine-2-carboxylate involves its interaction with molecular targets through its halogen atoms and ester group. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrazine derivative, which can interact with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-6-chloropyrazine-2-carboxylate
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate
  • Methyl 3-bromo-6-fluoropyrazine-2-carboxylate

Uniqueness

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated pyrazine derivatives

Biological Activity

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide an authoritative overview.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. The compound features a pyrazine ring substituted with bromine and iodine atoms, which are critical for its biological activity. The presence of the carboxylate group enhances its solubility and reactivity.

Antiviral Properties

Recent studies have highlighted the antiviral properties of pyrazine derivatives, including this compound. These compounds have been investigated for their inhibitory effects on flavivirus proteases, particularly the NS2B-NS3 protease, which is crucial for viral replication in Zika and dengue viruses. The structure-activity relationship studies indicate that modifications to the pyrazine ring significantly affect the potency of these compounds against viral targets.

Table 1: Biological Activity of Related Pyrazine Compounds

CompoundTarget VirusIC50 (nM)EC50 (nM)Reference
This compoundZika Virus130300–600
Compound 12Zika Virus620-
Compound 47Zika Virus200-

The data suggests that this compound exhibits promising antiviral activity with an IC50 value as low as 130 nM against Zika virus protease, indicating its potential as a lead compound for further drug development.

The mechanism by which this compound exerts its antiviral effects involves the inhibition of the NS2B-NS3 protease. This inhibition disrupts the processing of viral proteins necessary for replication, thereby reducing viral load in infected cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial in optimizing the biological activity of this compound. Variations in substituents on the pyrazine ring can lead to significant changes in potency:

  • Substituent Positioning : The position of halogen atoms (bromine and iodine) influences binding affinity and selectivity for viral targets.
  • Functional Group Variations : Different functional groups attached to the pyrazine ring can enhance or diminish biological activity. For example, compounds with additional electron-withdrawing groups showed improved inhibitory effects.

Table 2: SAR Insights from Related Compounds

Compound IDSubstituent TypeActivity Change
Compound 12AminomethylComparable activity
Compound 47Furan groupEnhanced activity
Compound 48Acetyl groupReduced activity

Case Studies

Several case studies have documented the efficacy of pyrazine derivatives in preclinical models:

  • Zika Virus Inhibition : A study demonstrated that this compound significantly reduced Zika virus replication in cultured cells and showed efficacy in mouse models.
  • Dengue Virus Targeting : Similar compounds have been evaluated against dengue virus proteases, showcasing broad-spectrum antiviral potential.

Q & A

Q. What are the established synthetic routes for Methyl 3-bromo-6-iodopyrazine-2-carboxylate, and what are the critical reaction parameters?

The synthesis of pyrazine derivatives typically involves halogenation and functional group manipulation. For this compound, a plausible route includes:

  • Step 1 : Selective iodination at the 6-position of pyrazine-2-carboxylate using iodine monochloride (ICl) under controlled temperature (0–5°C) to avoid over-halogenation.
  • Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with catalytic Lewis acids like FeCl₃.
  • Key Parameters : Temperature control, stoichiometric ratios of halogens, and reaction time to prevent side reactions such as dihalogenation or ester hydrolysis.
  • Validation : Monitor intermediates via LC-MS and confirm regioselectivity using NOESY NMR or X-ray crystallography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., deshielded carbons near electronegative substituents).
    • HRMS : Confirm molecular weight and isotopic patterns for bromine/iodine.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve halogen positioning and molecular geometry. Hydrogen bonding networks can be analyzed via Mercury or PLATON software .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

  • Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group or oxidation of halogens.
  • Degradation Signs : Discoloration (yellowing), precipitation, or changes in melting point. Validate purity periodically via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Challenges : Heavy atoms (Br, I) cause absorption errors and weak diffraction. Twinning or disorder may occur due to steric hindrance from substituents.
  • Solutions :
    • Use SHELXL with TWIN/BASF commands for twinned data.
    • Apply multi-scan absorption corrections (e.g., SADABS).
    • Refine anisotropic displacement parameters for halogens to model thermal motion accurately.
    • Validate hydrogen bonds using graph-set analysis to identify R₂²(8) or C(6) motifs .

Q. How can regioselectivity in halogenation be optimized during synthesis?

  • Strategy :
    • Electronic Effects : Use directing groups (e.g., electron-withdrawing ester) to favor iodination at the 6-position.
    • Steric Control : Bulky reagents or low temperatures to limit bromine migration.
    • Computational Modeling : DFT calculations (Gaussian, ORCA) to predict activation barriers for competing halogenation pathways .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

  • Primary Interactions :
    • Halogen Bonds : C–I⋯N and C–Br⋯O interactions stabilize the lattice.
    • Hydrogen Bonds : Weak C–H⋯O bonds between ester carbonyl and adjacent pyrazine hydrogens.
    • π-Stacking : Offset stacking of pyrazine rings (3.5–4.0 Å spacing).
  • Analysis Tools : Mercury for Hirshfeld surface analysis and CrystalExplorer for energy frameworks .

Q. How can computational methods predict reactivity in cross-coupling reactions involving this compound?

  • Approach :
    • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazine ring.
    • Docking Simulations : Model Suzuki-Miyaura coupling with Pd catalysts to assess steric accessibility of the 3-bromo and 6-iodo positions.
    • Kinetic Profiling : Use Arrhenius plots from variable-temperature NMR to determine activation energies for substituent displacement .

Methodological Notes

  • Crystallography : Always cross-validate SHELX-refined structures with PLATON/CHECKCIF to flag outliers (e.g., ADPs, bond lengths) .
  • Synthesis : Optimize halogenation steps using Design of Experiments (DoE) to minimize byproducts.
  • Data Contradictions : If NMR and XRD data conflict (e.g., unexpected tautomerism), perform variable-temperature NMR or neutron diffraction studies.

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